N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 941885-22-9
Cat. No.: VC4196147
Molecular Formula: C20H16FN3O4
Molecular Weight: 381.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941885-22-9 |
|---|---|
| Molecular Formula | C20H16FN3O4 |
| Molecular Weight | 381.363 |
| IUPAC Name | N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H16FN3O4/c1-13-5-7-16(10-18(13)21)22-20(26)15-6-8-19(25)23(12-15)11-14-3-2-4-17(9-14)24(27)28/h2-10,12H,11H2,1H3,(H,22,26) |
| Standard InChI Key | OZCLAFWJCVMJED-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-])F |
Introduction
N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound with a complex structure that has potential applications in medicinal chemistry. It combines a dihydropyridine framework with functional groups that may enhance its biological activity and interaction with various molecular targets.
Synthesis
The synthesis of N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves multi-step organic reactions using precursors such as 6-oxo-1,6-dihydropyridine derivatives and substituted aromatic compounds. The synthetic process requires specific reagents and carefully controlled reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Common solvents include ethanol or pyridine, and reactions may require catalysts like palladium or nickel for coupling steps.
Mechanism of Action and Applications
The mechanism by which N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific enzymes or receptors in biological systems. The fluorophenyl and nitrophenyl groups enhance binding affinity and specificity towards target proteins, potentially influencing pathways related to cardiovascular health or cancer treatment.
N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has potential applications in diverse scientific fields:
-
Medicinal Chemistry: As a lead compound for drug development
-
Pharmacology: To study its effects on cardiovascular and cancer treatments
-
Chemical Biology: To investigate its interactions with biological molecules
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume